molecular formula C6H8O2 B1347647 3-Cyclopentene-1-carboxylic acid CAS No. 7686-77-3

3-Cyclopentene-1-carboxylic acid

Cat. No.: B1347647
CAS No.: 7686-77-3
M. Wt: 112.13 g/mol
InChI Key: XVSYDLITVYBCBD-UHFFFAOYSA-N
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Description

3-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C₆H₈O₂. It consists of a cyclopentene ring with a carboxylic acid group attached to the first carbon atom. This compound is known for its clear colorless to slightly yellow liquid appearance and is used as an intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

3-Cyclopentene-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it is known to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cellular respiration . These interactions can affect the overall metabolic flux and the levels of metabolites within the cell. Additionally, this compound can act as a substrate for certain enzymes, leading to the production of intermediate compounds that are essential for various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . This compound can also alter gene expression patterns, leading to changes in the production of proteins that are critical for cell function . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and influencing the flow of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For example, at low doses, this compound may enhance metabolic activity and improve cellular function . At high doses, it can cause cellular damage and disrupt normal metabolic processes . These dosage-dependent effects are important for understanding the compound’s potential therapeutic applications and risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle . It interacts with enzymes and cofactors that are essential for the conversion of metabolites within these pathways . For instance, it can act as a substrate for certain enzymes, leading to the production of intermediate compounds that are crucial for cellular respiration and energy production . Additionally, this compound can influence the overall metabolic flux, affecting the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it interacts with enzymes and other biomolecules . The localization and accumulation of this compound within specific cellular compartments can influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, where it interacts with enzymes involved in metabolic pathways . Targeting signals and post-translational modifications can influence the localization of this compound within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-cyclopentene-1-carboxylic acid involves the reaction of dimethyl malonate with cis-1,4-dichloro-2-butene in the presence of lithium hydride and tetrahydrofuran. The reaction mixture is heated and then treated with lithium hydroxide to yield 3-cyclopentene-1,1-dicarboxylic acid, which is subsequently decarboxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form cyclopentane derivatives.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of cyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of cyclopentane-1-carboxylic acid.

    Substitution: Formation of substituted cyclopentene derivatives.

Scientific Research Applications

3-Cyclopentene-1-carboxylic acid is used in various scientific research applications:

Comparison with Similar Compounds

  • Cyclopentane-1-carboxylic acid
  • Cyclopentene-1-carboxylic acid
  • Cyclopentane-1,2-dicarboxylic acid

Comparison: 3-Cyclopentene-1-carboxylic acid is unique due to its unsaturated cyclopentene ring, which allows it to participate in cycloaddition reactions more readily compared to its saturated counterparts like cyclopentane-1-carboxylic acid. The presence of the double bond in the cyclopentene ring also influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

cyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSYDLITVYBCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357491
Record name 3-Cyclopentene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7686-77-3
Record name 3-Cyclopentene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7686-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclopentene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to obtain 3-Cyclopentene-1-carboxylic acid?

A1: Several synthetic routes have been explored for this compound. One approach involves using 1,4-dichloro-2-butene as a starting material. [] Another method utilizes a copper-catalyzed addition of ethyl diazoacetate to isoprene, followed by pyrolysis. [] This alternative synthesis aimed to improve the yield and efficiency compared to previous photochemical methods. []

Q2: Are there any derivatives of this compound that have shown biological activity?

A2: Yes, research indicates that 1-amino-3-phosphono-3-cyclopentene-1-carboxylic acid and 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid, both derivatives of this compound, act as agonists of metabotropic glutamate receptors of group III. [] This suggests potential applications for these derivatives in the field of neuropharmacology.

Q3: What is a key intermediate in the synthesis of this compound from 3-cyclopentene-1,1-dicarboxylic acid?

A3: The synthesis of this compound often involves the decarboxylation of 3-cyclopentene-1,1-dicarboxylic acid. [] This thermal decomposition reaction leads to the formation of the desired product.

Q4: What is the role of alkylation in the synthesis of this compound?

A4: Alkylation, specifically C-alkylation, plays a crucial role in the synthesis of this compound. [] While the specific alkylation steps depend on the chosen synthetic route, this reaction type is essential for constructing the cyclopentene ring and introducing the carboxylic acid functionality.

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